Lauroleic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

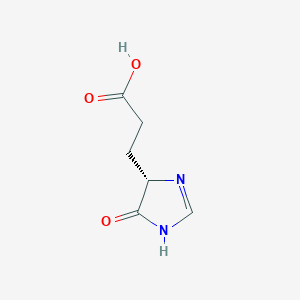

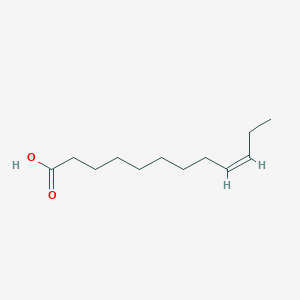

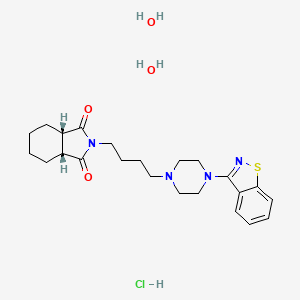

Cis-9-dodecenoic acid is a 9-dodecenoic acid having cis-configuration.

Aplicaciones Científicas De Investigación

Periodontitis Treatment

Lauroleic acid has been explored for use in periodontitis treatment. A study by Chantadee et al. (2020) utilized lauric acid as a matrix former in an in situ-forming gel (ISG) loaded with vancomycin HCl. This formulation showed effective antimicrobial activity against methicillin-resistant Staphylococcus aureus and Porphyromonas gingivalis, commonly associated with periodontitis. The ISG displayed a prolonged drug release over six days, indicating its potential for periodontal pocket drug delivery in periodontitis treatment (Chantadee et al., 2020).

Antimicrobial Activity Against Propionibacterium Acnes

Yang et al. (2009) investigated the antimicrobial activity of lauric acid and its liposomal derivatives against Propionibacterium acnes. The study revealed that lauric acid demonstrated strong bactericidal activity against P. acnes, which is a key bacterium in inflammatory acne. The liposomal formulation of lauric acid (LipoLA) enhanced its antimicrobial activity and was able to fuse with bacterial membranes, releasing lauric acid directly into the bacterial membranes, thereby effectively killing the bacteria (Yang et al., 2009).

Effects on Ruminal Fermentation and Milk Fatty Acid Composition

Hristov et al. (2011) explored the effects of lauric acid on ruminal fermentation, production, and milk fatty acid profile in lactating dairy cows. The study observed that lauric acid reduced protozoal counts in the rumen, influenced the fermentation process, and modified the fatty acid composition of milk. Despite these changes, lauric acid did not significantly affect ruminal methane production (Hristov et al., 2011).

Regulation of Root-Knot Nematode Chemotaxis

Dong et al. (2013) found that lauric acid in crown daisy root exudate potently regulated root-knot nematode chemotaxis and disrupted the expression of a pivotal gene (Mi-flp-18) in the nematode. This study highlighted the potential of lauric acid in agricultural applications, specifically in the control of root-knot nematode infestations (Dong et al., 2013).

Antibacterial Activity Against Clinical Isolates

Anzaku et al. (2017) demonstrated the antibacterial activity of lauric acid against various clinical isolates, including those from urinary, respiratory, and digestive tract infections. Lauric acid showed effectiveness against Gram-positive bacteria, even at low concentrations, suggesting its potential use in combating microbial strains resistant to antibiotics (Anzaku et al., 2017).

Propiedades

Nombre del producto |

Lauroleic acid |

|---|---|

Fórmula molecular |

C12H22O2 |

Peso molecular |

198.3 g/mol |

Nombre IUPAC |

(Z)-dodec-9-enoic acid |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h3-4H,2,5-11H2,1H3,(H,13,14)/b4-3- |

Clave InChI |

FKLSONDBCYHMOQ-ARJAWSKDSA-N |

SMILES isomérico |

CC/C=C\CCCCCCCC(=O)O |

SMILES canónico |

CCC=CCCCCCCCC(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)

![2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1236505.png)